7-bromo-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
7-bromo-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a thiadiazole ring, and a chromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core and introduce the bromine atom through a bromination reaction. The thiadiazole ring can be synthesized separately and then coupled with the brominated chromene derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-bromo-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-brominated chromene derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
7-bromo-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the presence of the thiadiazole ring.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-bromo-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring can disrupt DNA replication processes, making it effective against bacterial and cancer cells. The bromine atom and chromene core may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-bromo-4-[(methylsulfanyl)methyl]benzene
- 7-bromo-4-[3-(methylsulfanyl)-1-propyn-1-yl]quinoline
Uniqueness
7-bromo-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a bromine atom, a thiadiazole ring, and a chromene core. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. The presence of the thiadiazole ring, in particular, is significant for its potential therapeutic applications.
Properties
Molecular Formula |
C13H8BrN3O3S2 |
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Molecular Weight |
398.3 g/mol |
IUPAC Name |
7-bromo-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C13H8BrN3O3S2/c1-21-13-17-16-12(22-13)15-11(19)10-5-8(18)7-3-2-6(14)4-9(7)20-10/h2-5H,1H3,(H,15,16,19) |
InChI Key |
XKTXLASCXYHGLK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)Br |
Origin of Product |
United States |
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